6-bromo-7-methyl-1H-indole-3-carboxylic acid

Organic Synthesis Indole Derivatization Cross-Coupling Reactions

Halogenated indole building blocks often require ester deprotection, adding steps and reducing yield. 6-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 1360891-31-1) eliminates this: • Free C3-COOH enables direct amide coupling-no deprotection needed. • C6-Br balances bench stability with efficient Suzuki/amination reactivity. • C7-Me provides steric shielding and electronic tuning orthogonal to 5-Br analogs.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 1360891-31-1
Cat. No. B1484559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-methyl-1H-indole-3-carboxylic acid
CAS1360891-31-1
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC=C2C(=O)O)Br
InChIInChI=1S/C10H8BrNO2/c1-5-8(11)3-2-6-7(10(13)14)4-12-9(5)6/h2-4,12H,1H3,(H,13,14)
InChIKeyCEKVFOFTJYKTEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-methyl-1H-indole-3-carboxylic Acid (1360891-31-1) Procurement Baseline: A C6-Bromo/C7-Methyl Indole Scaffold


6-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 1360891-31-1) is a halogenated indole derivative belonging to the class of indole-3-carboxylic acids (ICAs). With a molecular formula of C10H8BrNO2 and molecular weight of 254.08 g/mol , this compound features a bromine atom at the C6 position and a methyl group at the C7 position on the indole ring system, with a carboxylic acid functional group at the C3 position. The presence of both electron-withdrawing bromine and electron-donating methyl substituents on the benzene ring, combined with the carboxylic acid at C3, establishes a distinctive electronic and steric environment that defines its potential reactivity profile in cross-coupling reactions and downstream derivatization . As a brominated indole carboxylic acid, this compound serves as a versatile building block in the synthesis of more complex indole derivatives, particularly where C6-bromo functionality enables Suzuki-Miyaura, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions while the C7-methyl group provides a defined steric and electronic influence on the indole core.

Why 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid (1360891-31-1) Cannot Be Generically Substituted: Structural Specificity Constraints


In the indole-3-carboxylic acid chemical space, substitution pattern critically determines reactivity, physicochemical properties, and synthetic utility. The 6-bromo-7-methyl substitution pattern of CAS 1360891-31-1 is non-interchangeable with related analogs due to position-specific electronic effects. The predicted pKa of 3.73±0.10 for the carboxylic acid group is directly modulated by the combined electron-withdrawing bromine at C6 and electron-donating methyl at C7 , differing measurably from the unsubstituted indole-3-carboxylic acid (predicted pKa values vary systematically with 5- and 6-substituents as established by Hammett analysis of substituted indole-3-carboxylic acids) [1]. Furthermore, the bromine substitution site (C6 versus C2, C4, C5, or C7) defines orthogonal vectors for cross-coupling derivatization, making the compound non-fungible with its regioisomers such as 6-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS 1388069-72-4) or 5-bromo-7-methyl-1H-indole-3-carboxylic acid. The C7-methyl group also introduces steric constraints absent in 6-bromo-1H-indole-3-carboxylic acid (CAS 101774-27-0), altering both the conformational landscape and the accessibility of the C6-bromo site for metal-catalyzed transformations. Generic substitution without accounting for these position-specific parameters would invalidate synthetic route reproducibility and compromise downstream biological or materials properties.

6-Bromo-7-methyl-1H-indole-3-carboxylic Acid (1360891-31-1): Quantitative Comparator Evidence Guide


Regioisomeric Carboxylic Acid Positioning: C3-Carboxylic Acid vs. C2-Carboxylic Acid Analog (CAS 1388069-72-4) in Indole Derivatization

6-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 1360891-31-1) differs fundamentally from its C2-carboxylic acid regioisomer 6-bromo-7-methyl-1H-indole-2-carboxylic acid (CAS 1388069-72-4) . The C3-carboxylic acid position in indole chemistry is the native site of electrophilic substitution and is structurally analogous to the indole-3-acetic acid (IAA) scaffold in plant hormone biology and the tryptophan amino acid core [1]. The C2-carboxylic acid analog, by contrast, positions the carboxyl group adjacent to the pyrrole nitrogen, substantially altering both the electronic distribution across the indole ring and the geometric orientation for amide bond formation in medicinal chemistry applications. While both compounds share identical molecular weight (254.08 g/mol) and molecular formula (C10H8BrNO2), their predicted pKa values diverge due to the distinct electronic environments at C3 versus C2, with the C3-carboxylic acid conforming to the well-characterized Hammett relationship for 6-substituted indole-3-carboxylic acids [2].

Organic Synthesis Indole Derivatization Cross-Coupling Reactions

Bromine Substitution Position: 6-Bromo vs. 5-Bromo Isomers (5-Bromo-7-methyl-1H-indole-3-carboxylic Acid) in Cross-Coupling Reactivity

The bromine substitution position at C6 versus C5 in the 7-methyl-indole-3-carboxylic acid series creates distinct reactivity profiles for metal-catalyzed cross-coupling reactions. 6-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 1360891-31-1) positions the bromine atom at C6, para to the indole nitrogen in the benzene ring. The regioisomeric 5-bromo-7-methyl-1H-indole-3-carboxylic acid places bromine at C5, meta to the indole nitrogen. This positional difference alters the electronic activation for oxidative addition in palladium-catalyzed couplings, with 6-substituted indoles exhibiting distinct reactivity patterns from 5-substituted analogs due to differing resonance and inductive contributions from the indole nitrogen [1]. The C6 position is conjugated to the pyrrole nitrogen, while C5 is cross-conjugated, resulting in measurably different Hammett σ constants (σₚ for C6 substitution versus σₘ for C5 substitution) that predict divergent reaction rates in Suzuki-Miyaura and related cross-coupling transformations [2].

Palladium Catalysis Suzuki-Miyaura Coupling Halogen Reactivity

Methyl Substitution Effect: C7-Methyl vs. Unsubstituted Analog (6-Bromo-1H-indole-3-carboxylic Acid, CAS 101774-27-0) on Steric and Electronic Properties

6-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 1360891-31-1) differs from 6-bromo-1H-indole-3-carboxylic acid (CAS 101774-27-0) by the presence of a methyl group at the C7 position. The C7-methyl group introduces both steric and electronic perturbations: (1) steric shielding of the adjacent C6-bromo site, potentially altering cross-coupling reaction kinetics and regioselectivity; (2) electron-donating inductive effect (+I) that increases electron density on the indole ring, modulating the reactivity of both the bromine site and the carboxylic acid group. The predicted pKa of 3.73±0.10 for the C7-methyl derivative is expected to be higher (less acidic) than the unsubstituted 6-bromo-1H-indole-3-carboxylic acid due to the electron-donating effect of the methyl group, consistent with established Hammett relationships where electron-donating substituents increase pKa values of carboxylic acids [1]. Additionally, the C7-methyl group ortho to C6-bromine restricts conformational flexibility and may influence the approach trajectory of coupling partners or catalysts.

Steric Hindrance Electronic Effects Indole Derivatization

Bromine vs. Other Halogens at C6: 6-Bromo vs. 6-Iodo vs. 6-Chloro Substituted Indole-3-carboxylic Acids in Cross-Coupling Efficiency

Within the 6-halogenated indole-3-carboxylic acid series, the choice of halogen (Br vs. I vs. Cl) dictates the balance between reactivity and stability in cross-coupling reactions. 6-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 1360891-31-1) contains bromine at C6. Comparative analogs include 6-iodo-1H-indole-3-carboxylic acid and 6-chloro-1H-indole-3-carboxylic acid (which appears in pharmaceutical contexts as 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, a selective substrate for glucuronidation by UGT1A1) [1]. In palladium-catalyzed Suzuki-Miyaura couplings, aryl bromides exhibit intermediate reactivity between highly reactive aryl iodides (which may undergo unwanted side reactions or require milder conditions) and less reactive aryl chlorides (which typically require specialized ligands and more forcing conditions). Aryl bromides are the goldilocks halogen for cross-coupling: sufficiently reactive for efficient catalysis under standard conditions while offering superior bench stability compared to aryl iodides, which are prone to light-mediated decomposition [2].

Halogen Reactivity Cross-Coupling Suzuki-Miyaura

Methyl Ester vs. Carboxylic Acid Functional Group: 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid vs. Methyl 6-Bromo-7-methyl-1H-indole-3-carboxylate in Downstream Synthetic Utility

6-Bromo-7-methyl-1H-indole-3-carboxylic acid (CAS 1360891-31-1) features a free carboxylic acid at C3, distinguishing it from its methyl ester derivative methyl 6-bromo-7-methyl-1H-indole-3-carboxylate . The free carboxylic acid enables direct amide coupling with amines using standard peptide coupling reagents (EDC/HOBt, HATU, DCC) without requiring a separate deprotection step. The methyl ester analog (molecular weight increased by +14 Da) requires prior saponification under basic or acidic conditions before amide bond formation can occur. The predicted pKa of 3.73±0.10 for the free acid indicates moderate acidity suitable for carboxylate salt formation, which can enhance aqueous solubility for biological assays. Conversely, the methyl ester is more lipophilic (calculated LogP higher by approximately 0.5-0.7 units) and may be preferred for applications requiring enhanced membrane permeability or where the carboxylic acid functionality is introduced at a later synthetic stage.

Carboxylic Acid Protection Amide Coupling Synthetic Strategy

Optimal Application Scenarios for 6-Bromo-7-methyl-1H-indole-3-carboxylic Acid (1360891-31-1) Procurement Based on Structural Differentiation Evidence


Scaffold-Directed Library Synthesis Requiring C3-Carboxamide Pharmacophores

This compound is optimally deployed in medicinal chemistry programs constructing focused libraries of indole-3-carboxamides, where the C3-carboxylic acid position (as established in Evidence Item 1) aligns with the native geometry of biologically validated indole-3-acetic acid derivatives and tryptophan-based pharmacophores. The 6-bromo substituent provides a versatile cross-coupling handle (Evidence Item 4), while the C7-methyl group introduces a defined steric and electronic perturbation (Evidence Item 3) that can be exploited for SAR exploration. Procurement is indicated when the synthetic route demands direct amide coupling without ester deprotection steps, leveraging the free carboxylic acid functionality for streamlined library production. The C3 (rather than C2) carboxylic acid positioning ensures compatibility with established indole-3-carboxamide SAR knowledge and standard amide coupling protocols.

Cross-Coupling-Mediated Diversification at the C6 Position with Steric Shielding Requirements

The C6-bromo substituent of CAS 1360891-31-1 is positioned para to the indole nitrogen, enabling conjugation-mediated electronic tuning (Evidence Item 2) that differs fundamentally from 5-bromo regioisomers [1]. The adjacent C7-methyl group (Evidence Item 3) provides steric shielding that can modulate cross-coupling kinetics and influence regioselectivity in sequential coupling strategies . This compound is preferentially selected over the 6-bromo-1H-indole-3-carboxylic acid analog (CAS 101774-27-0) when the synthetic scheme requires (1) a sterically defined environment around the reactive bromine site, or (2) the electron-donating inductive effect of the methyl group to tune the electronic properties of the indole core for subsequent transformations.

Suzuki-Miyaura Library Synthesis Requiring Balanced Reactivity and Bench Stability

The aryl bromide functionality at C6 provides the optimal balance of cross-coupling reactivity and compound stability for high-throughput parallel synthesis applications (Evidence Item 4) [2]. Unlike aryl iodides, which are susceptible to light-induced decomposition and may require inert atmosphere handling, aryl bromides offer sufficient reactivity for efficient palladium-catalyzed couplings while maintaining acceptable bench stability for automated liquid handling systems. Procurement of the 6-bromo derivative is preferred over 6-iodo analogs for library production workflows where compound stability under ambient storage and handling conditions directly impacts synthetic success rates and reproducibility.

Physicochemical Property Modulation via Free Carboxylic Acid Functionality

The free carboxylic acid at C3, with a predicted pKa of 3.73±0.10 , enables direct aqueous solubility enhancement through salt formation (e.g., sodium or potassium carboxylate) without requiring additional synthetic manipulation. This property is particularly valuable in early-stage biological screening where compound solubility in aqueous assay buffers is rate-limiting. Procurement of the free acid (1360891-31-1) rather than the methyl ester analog eliminates the need for a deprotection step, reducing synthetic cycle time and cumulative yield loss (Evidence Item 5). The C7-methyl group further modulates the electronic environment of the carboxylic acid, with its electron-donating effect predicted to increase pKa relative to the unsubstituted 6-bromo analog (Evidence Item 3), providing an additional dimension of tunable physicochemical property space.

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